molecular formula C12H9FN2O2 B1453906 2-(3-Fluorophenyl)-4-methylpyrimidine-5-carboxylic acid CAS No. 933989-07-2

2-(3-Fluorophenyl)-4-methylpyrimidine-5-carboxylic acid

Cat. No. B1453906
CAS RN: 933989-07-2
M. Wt: 232.21 g/mol
InChI Key: LZMNSJCIRQSESL-UHFFFAOYSA-N
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Description

“2-(3-Fluorophenyl)-4-methylpyrimidine-5-carboxylic acid” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a carboxylic acid group. The presence of the fluorophenyl group suggests that this compound could have interesting chemical properties due to the electronegativity of fluorine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the pyrimidine ring, the 3-fluorophenyl group, and the carboxylic acid group. The presence of the fluorine atom could introduce interesting electronic effects, as fluorine is highly electronegative .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make this compound acidic .

Scientific Research Applications

Fluorinated Compounds in Medicinal Chemistry

Fluorinated compounds play a crucial role in medicinal chemistry due to their unique properties, such as increased metabolic stability, lipophilicity, and bioavailability. The incorporation of fluorine into organic molecules can significantly alter their chemical behavior, leading to enhanced binding affinity to biological targets and improved drug properties. For example, fluorinated analogues of biologically active compounds often exhibit improved pharmacokinetic and pharmacodynamic profiles compared to their non-fluorinated counterparts (Wang et al., 2013).

Pyrimidine Derivatives in Drug Development

Pyrimidine derivatives are another critical class of compounds in drug discovery and development, with various applications in treating cancer, viral infections, and other diseases. The pyrimidine ring serves as a core structure in nucleic acids, making its derivatives potent candidates for interfering with DNA and RNA synthesis. For instance, fluoropyrimidines, such as 5-fluorouracil (5-FU) and its prodrugs capecitabine and tegafur, are widely used in chemotherapy for various cancers, leveraging their ability to inhibit thymidylate synthase and incorporate into RNA and DNA to interfere with cancer cell proliferation and survival (Gmeiner, 2020).

Hybrid Catalysts in Synthesis of Pyranopyrimidine Derivatives

The development and application of hybrid catalysts in synthesizing pyranopyrimidine derivatives, including pyrimidines, highlight the importance of innovative methodologies in creating compounds with potential therapeutic applications. These catalysts facilitate efficient and selective synthesis processes, opening new avenues for developing pharmacologically active molecules (Parmar et al., 2023).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “2-(3-Fluorophenyl)-4-methylpyrimidine-5-carboxylic acid” would require appropriate safety precautions. This could include wearing protective clothing and avoiding inhalation or contact with skin and eyes .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research could involve further pharmacological testing and eventually clinical trials .

properties

IUPAC Name

2-(3-fluorophenyl)-4-methylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O2/c1-7-10(12(16)17)6-14-11(15-7)8-3-2-4-9(13)5-8/h2-6H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMNSJCIRQSESL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorophenyl)-4-methylpyrimidine-5-carboxylic acid

Synthesis routes and methods

Procedure details

A solution of 2-(3-fluoro-phenyl)-4-methyl-pyrimidine-5-carboxylic acid ethyl ester (6.7 g, 27.2 mmol) and NaOH (2.1 g, 54.4 mmol) in a 1:1:1 solution of THF, MeOH and water (300 mL) is heated at reflux for 45 min. The THF/MeOH is evaporated, and the aqueous solution is treated with 3 N HCl to adjust the pH to between 2 and 3. The solid is filtered off, washed with water and dried in vacuo to yield 2-(3-fluoro-phenyl)-4-methyl-pyrimidine-5-carboxylic acid (5.4 g, 91%) as a solid. MS: 233 (M+H); 1H NMR (300 MHz, CD3OD): δ 2.85 (s, 3H), 7.24 (m, 1H), 7.50 (m, 1H), 8.17 (m, 1H), 8.32 (m, 1H), 9.20 (s, 1H).
Name
2-(3-fluoro-phenyl)-4-methyl-pyrimidine-5-carboxylic acid ethyl ester
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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